molecular formula C17H20ClF2N3 B10932016 4-(4-chlorophenyl)-6-(difluoromethyl)-N-hexylpyrimidin-2-amine

4-(4-chlorophenyl)-6-(difluoromethyl)-N-hexylpyrimidin-2-amine

Cat. No.: B10932016
M. Wt: 339.8 g/mol
InChI Key: UQXUVCCUPOHNAY-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is a synthetic organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl and a difluoromethyl group enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H20ClF2N3

Molecular Weight

339.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-N-hexylpyrimidin-2-amine

InChI

InChI=1S/C17H20ClF2N3/c1-2-3-4-5-10-21-17-22-14(11-15(23-17)16(19)20)12-6-8-13(18)9-7-12/h6-9,11,16H,2-5,10H2,1H3,(H,21,22,23)

InChI Key

UQXUVCCUPOHNAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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